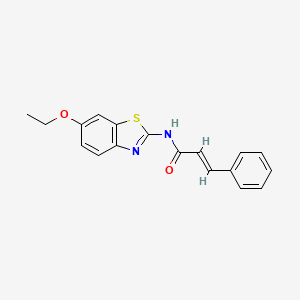

(2E)-N-(6-ethoxybenzothiazol-2-yl)-3-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(6-ethoxybenzothiazol-2-yl)-3-phenylprop-2-enamide, also known as EBP2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. EBP2 has been shown to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E), which is a key regulator of mRNA translation.

Applications De Recherche Scientifique

Synthetic Routes and Chemical Properties

One study discusses the synthesis of enaminones, including compounds structurally related to "(2E)-N-(6-ethoxybenzothiazol-2-yl)-3-phenylprop-2-enamide", through a rhodium(II)-catalyzed denitrogenative rearrangement reaction. This method provides a versatile approach to synthesizing a wide range of enaminones, which are valuable intermediates in organic synthesis and pharmaceutical development (Miura et al., 2012).

Applications in Fluorophore Development

Research has also been conducted on the use of N-ethoxycarbonylpyrene and perylene thioamides, which share a functional group with the compound , as building blocks for synthesizing a variety of fluorescent dyes. These dyes exhibit a broad range of fluorescence, making them potential candidates for applications in imaging and sensor technologies (Witalewska et al., 2019).

Heterocyclic Compound Synthesis

Another aspect of research involves the synthesis of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, indicating the potential of compounds like "this compound" in constructing complex heterocyclic structures that are often found in bioactive molecules (Kumar et al., 2013).

Pharmaceutical Research Applications

In the pharmaceutical domain, the structural motifs present in "this compound" are of interest due to their potential biological activities. Research into similar compounds has explored their utility in creating new therapeutic agents, particularly in the field of anticancer and antiviral medications. For instance, compounds containing the benzothiazole moiety have been studied for their antiviral activities, including against strains such as H5N1, demonstrating the relevance of this chemical class in drug discovery efforts (Hebishy et al., 2020).

Propriétés

IUPAC Name |

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCRQFYSMRRQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)